molecular formula C17H24ClN5O B1192769 Gardiquimod Hydrochloride

Gardiquimod Hydrochloride

Katalognummer B1192769
Molekulargewicht: 349.86
InChI-Schlüssel: YHVYOGAFUOQBOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gardiquimod hydrochloride is a TLR7 agonist which induces the activation of NF-B in HEK293 cells expressing human or mouse TLR7.

Wissenschaftliche Forschungsanwendungen

Anti-HIV-1 Activity

Gardiquimod has shown significant promise in inhibiting HIV-1 infection in human macrophages and activated T cells by functioning as both an immune system modifier and a reverse transcriptase inhibitor. It significantly reduced HIV-1 infection when added prior to or within 2 days after infection with various strains of HIV-1. This inhibition is partly due to the induction of interferon-alpha (IFN-α) transcription and sustained IFN-α protein secretion, highlighting its potential as a novel therapeutic agent to block systemic and mucosal transmission of HIV-1 (Buitendijk, Eszterhas, & Howell, 2013).

Inhibition of Cancer Cell Proliferation

Studies have demonstrated that gardiquimod can significantly inhibit the proliferation of K562 cells, a chronic myelogenous leukemia cell line, and enhance the sensitivity of these cells to the killing activity of human γδT cells. This effect is associated with increased expression of TLR7 and significant changes in cell cycle, suggesting gardiquimod's potential role in cancer therapy (Zhou et al., 2012). Additionally, it has been found to enhance tumor cell lysis by human γδT cells, further indicating its potential as an anti-tumor agent (Fuxing, 2011).

Immunomodulatory Effects

Gardiquimod has been investigated for its capacity to induce pro-inflammatory cytokine production in thymocytes, particularly focusing on IL-17-producing CD4(+) cells. Although it was found to trigger IFN-γ and IL-6 production, it did not induce IL-17 production, suggesting its complex role in modifying immune responses, which could have therapeutic implications (Weber et al., 2013).

Enhancing Vaccine Efficacy

Research into combining gardiquimod with other treatment regimens has shown promising results in cancer therapy. For example, combining it with a vasculature disrupting agent (VDA) significantly inhibited tumor growth and improved survival rates in a mice melanoma model. This suggests its potential to enhance the efficacy of cancer vaccines by activating immune cells and disrupting tumor vasculature (Seth et al., 2016).

Adjuvant in Vaccine Development

Gardiquimod has also been evaluated as an adjuvant in vaccines against visceral leishmaniasis, showing the ability to enhance the efficacy of heat-killed Leishmania donovani antigens. This was evidenced by lower parasite burden, higher immune responses, and increased levels of Th1 cytokines in vaccinated mice, highlighting its potential as a promising adjuvant in vaccine development (Goyal, Keshav, & Kaur, 2021).

Eigenschaften

Produktname

Gardiquimod Hydrochloride

Molekularformel

C17H24ClN5O

Molekulargewicht

349.86

IUPAC-Name

1-[4-Amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol hydrochloride

InChI

InChI=1S/C17H23N5O.ClH/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);1H

InChI-Schlüssel

YHVYOGAFUOQBOL-UHFFFAOYSA-N

SMILES

CC(O)(C)CN1C(CNCC)=NC2=C1C3=CC=CC=C3N=C2N.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Gardiquimod hydrochloride;  Gardiquimod HCl

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gardiquimod Hydrochloride
Reactant of Route 2
Reactant of Route 2
Gardiquimod Hydrochloride
Reactant of Route 3
Reactant of Route 3
Gardiquimod Hydrochloride
Reactant of Route 4
Gardiquimod Hydrochloride
Reactant of Route 5
Reactant of Route 5
Gardiquimod Hydrochloride
Reactant of Route 6
Reactant of Route 6
Gardiquimod Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.